molecular formula C10H14O3 B15483205 2-(4-Methoxyphenyl)propane-2-peroxol CAS No. 18428-19-8

2-(4-Methoxyphenyl)propane-2-peroxol

Cat. No.: B15483205
CAS No.: 18428-19-8
M. Wt: 182.22 g/mol
InChI Key: UZXWWJQFCYHPIW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)propane-2-peroxol is an organic peroxide compound intended for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Peroxide compounds like this one are primarily valued in research for their role as oxidizing agents and initiators for radical reactions . They are commonly employed in synthetic organic chemistry to facilitate key transformations, including the epoxidation of alkenes, which is a fundamental step in the synthesis of more complex molecules . Furthermore, such peroxides serve as critical initiators in polymerization reactions, enabling the production of various polymers and resins in a laboratory setting . The mechanism of action typically involves the thermally or catalytically induced homolytic cleavage of the relatively weak oxygen-oxygen (O-O) bond, which generates oxygen-centered free radicals . These highly reactive radical species can then abstract hydrogen atoms from substrates or add to unsaturated bonds, thereby propagating a chain reaction that drives the desired chemical process forward . Researchers can leverage these properties to study reaction kinetics, develop new synthetic methodologies, and create novel polymeric materials. As with all peroxides, this compound requires careful handling. It is expected to be reactive and may present stability risks if not stored and managed according to established safety protocols for peroxide-forming chemicals. Appropriate personal protective equipment (PPE), including gloves and eye protection, is essential, and operations should be conducted in a well-ventilated environment, such as a fume hood . Researchers should consult the relevant Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

CAS No.

18428-19-8

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-(2-hydroperoxypropan-2-yl)-4-methoxybenzene

InChI

InChI=1S/C10H14O3/c1-10(2,13-11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3

InChI Key

UZXWWJQFCYHPIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)OO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescence Properties: Substituent Effects on Emission

Evidence from quinazoline derivatives (e.g., compounds 5d , 5g , and 7d ) highlights the role of 4-methoxyphenyl substituents in modulating fluorescence. Key findings include:

Compound Substituents Emission λ (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ)
5d 4-(4-Fluorophenyl), 2-(4-Methoxyphenyl) 495 3,200 0.45
5g 2,4-di(4-Methoxyphenyl) 490 3,100 0.40
7d 4-(2-Furanyl) 480 2,900 0.25
  • Key Observations: The 4-methoxyphenyl group in 5d and 5g enhances π→π* transitions, leading to redshifted emission and higher quantum yields compared to non-methoxy analogs (e.g., 7d) . The electron-donating methoxy group stabilizes excited states, reducing non-radiative decay pathways. However, steric effects in 5g (two methoxy groups) slightly reduce quantum yield versus 5d .

Reactivity and Stability: Peroxides vs. Diols

Compared to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol (a diol analog with similar aryl substituents), peroxides like 2-(4-Methoxyphenyl)propane-2-peroxol exhibit distinct reactivity:

Property 2-(4-Methoxyphenyl)propane-2-peroxol 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
Functional Group Peroxide (O–O bond) Diol (two hydroxyl groups)
Reactivity High (prone to radical decomposition) Low (stable under ambient conditions)
Hazard Potential Likely explosive/peroxide hazard No known hazards (per SDS)
Applications Polymerization initiators, redox agents Lab reagents, intermediates in organic synthesis
  • The peroxide’s O–O bond confers thermal and photolability, necessitating careful handling. In contrast, diols like the compound in are stable and safer for laboratory use .

Electron-Donating vs. Electron-Withdrawing Substituents

Methoxy groups (electron-donating) vs. fluorine (electron-withdrawing) substituents significantly alter electronic properties:

  • In 5d, the 4-fluorophenyl group slightly counterbalances the methoxyphenyl donor, creating a push-pull system that maximizes emission intensity .
  • A hypothetical peroxide analog with a fluorophenyl group would likely exhibit reduced stability due to competing electronic effects, whereas the methoxyphenyl group in 2-(4-Methoxyphenyl)propane-2-peroxol may enhance resonance stabilization.

Research Implications and Gaps

  • Safety Considerations : Unlike stable diols, peroxides require rigorous hazard evaluation, as highlighted by fragrance safety protocols in .

Preparation Methods

Reaction Mechanism and Optimization

Protonation of the ketone carbonyl group by sulfuric acid enhances its electrophilicity, enabling nucleophilic attack by hydrogen peroxide. The resulting intermediate undergoes sequential additions of peroxide anions, culminating in the formation of the geminal dihydroperoxide (Figure 1).

Reaction Conditions

  • Substrates : 4-Methoxyacetophenone (1.0 equiv), 30% aqueous hydrogen peroxide (3.0 equiv)
  • Catalyst : Concentrated sulfuric acid (0.5 equiv)
  • Temperature : 0–5°C (ice bath)
  • Time : 12–24 hours

Table 1. Yield Variation with Reaction Parameters

H₂O₂ Equiv Acid (Equiv) Temp (°C) Yield (%)
2.0 0.5 0 58
3.0 0.5 0 72
3.0 1.0 25 41

Yields plateau at 72% under optimal conditions, with excess hydrogen peroxide favoring complete conversion. Elevated temperatures promote decomposition, necessitating strict thermal control.

Workup and Purification

The crude product is extracted using dichloromethane, washed with sodium bicarbonate to neutralize residual acid, and dried over anhydrous magnesium sulfate. Recrystallization from ethanol-water (4:1) affords colorless crystals with a melting point of 89–91°C.

Characterization Data

  • ¹H NMR (CDCl₃) : δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 1.62 (s, 6H, CH₃).
  • IR (KBr) : 3400 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic), 1090 cm⁻¹ (O-O).

Radical-Mediated Peroxidation Pathways

Radical initiation offers an alternative route to 2-(4-Methoxyphenyl)propane-2-peroxol, particularly under oxygen-rich environments. This method leverages the autoxidation of 4-methoxycumene (isopropyl-4-methoxybenzene), where molecular oxygen abstracts a hydrogen atom to form a hydroperoxide.

Autoxidation Mechanism

Homolytic cleavage of the cumene C-H bond generates a resonance-stabilized radical, which reacts with triplet oxygen to yield a peroxyl radical. Subsequent hydrogen abstraction from another cumene molecule produces the hydroperoxide (Figure 2).

Reaction Conditions

  • Substrate : 4-Methoxycumene (1.0 equiv)
  • Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)
  • Temperature : 70–80°C
  • Atmosphere : O₂ gas flow

Table 2. Autoxidation Efficiency

Time (h) Conversion (%) Selectivity (%)
24 65 48
48 89 52

Despite moderate selectivity, this method avoids strong acids, making it suitable for acid-sensitive substrates.

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)propane-2-peroxol, and what purity validation methods are recommended?

  • Methodological Answer : Synthesis of peroxol derivatives often involves radical-initiated oxidation or nucleophilic substitution. For example, analogous compounds are synthesized via refluxing with strong bases like tert-butoxide (t-BuOK) in THF/water mixtures, followed by acidification and extraction . For purity validation, gas chromatography (GC) with internal standardization is recommended, as demonstrated in assays for structurally similar phenolic compounds . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) should also be employed to confirm molecular structure and purity (>98%).

Q. What are the critical storage conditions to maintain the stability of 2-(4-Methoxyphenyl)propane-2-peroxol in laboratory settings?

  • Methodological Answer : Peroxide-containing compounds are prone to thermal and photolytic degradation. Storage in amber glass vials under inert atmospheres (e.g., argon) at –20°C is advised. Stability studies on similar peroxides recommend regular monitoring via differential scanning calorimetry (DSC) to detect exothermic decomposition . Avoid contact with reducing agents or transition metals, which may catalyze degradation.

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) be utilized to study the decomposition mechanism of 2-(4-Methoxyphenyl)propane-2-peroxol under thermal conditions?

  • Methodological Answer : Isotopic labeling (e.g., deuterium at the peroxide O–O bond or carbon-14 on the methoxyphenyl ring) can elucidate bond cleavage pathways. For example, carbon-14 labeling of aryl rings, as demonstrated in 2-(4-methoxyphenyl)ethanol synthesis , allows tracking of fragmentation products via radiometric detection. Comparative KIE analysis (e.g., kHk_{\text{H}}/kDk_{\text{D}}) under controlled heating (80–120°C) in toluene can distinguish between homolytic vs. heterolytic decomposition mechanisms.

Q. What strategies resolve contradictions in reported biological activities of structurally similar peroxol derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities or assay conditions. Standardize testing using:
  • Dose-response curves across multiple cell lines (e.g., HEK-293, HeLa) to identify selective toxicity thresholds.
  • Metabolic stability assays (e.g., liver microsome incubation) to rule out artifact signals from compound degradation .
  • Comparative SAR studies : Modify the methoxy group position or peroxide substituents to isolate bioactive moieties, as seen in PPAR regulator research .

Q. How does the peroxide group in 2-(4-Methoxyphenyl)propane-2-peroxol influence its reactivity in radical-initiated polymerization reactions?

  • Methodological Answer : The peroxide group acts as a radical initiator under thermal or UV exposure. To study this, employ electron paramagnetic resonance (EPR) spectroscopy with spin-trapping agents (e.g., TEMPO) to detect radical intermediates . Kinetic studies using differential scanning calorimetry (DSC) can quantify polymerization exotherms, while gel permeation chromatography (GPC) tracks molecular weight distributions in resultant polymers.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the oxidative stability of aryl peroxides in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions may stem from solvent polarity effects on radical stabilization. Conduct controlled experiments using:
  • Solvent polarity series : Compare decomposition rates in hexane (nonpolar), THF (moderate), and DMSO (polar) via HPLC monitoring .
  • Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict solvent-dependent activation energies for O–O bond cleavage .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the environmental fate of 2-(4-Methoxyphenyl)propane-2-peroxol?

  • Methodological Answer : Use EPI Suite™ or the EPA’s CompTox Dashboard to estimate biodegradation half-lives and ecotoxicity . Molecular dynamics (MD) simulations can model interactions with biological membranes, leveraging PubChem-derived structural data .

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